molecular formula C22H22N4O3 B2947774 4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-93-8

4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2947774
CAS No.: 899745-93-8
M. Wt: 390.443
InChI Key: QXBWREIPERRUPB-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a methoxy group at the para-position of the benzamide moiety and a pyridazine ring substituted with a morpholine group at position 4. The morpholine-pyridazine segment may enhance solubility and target binding, while the methoxy group could influence electronic properties and metabolic stability .

Properties

IUPAC Name

4-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-19-8-4-17(5-9-19)22(27)23-18-6-2-16(3-7-18)20-10-11-21(25-24-20)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBWREIPERRUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with morpholine.

    Coupling with the benzamide moiety: The final step involves the coupling of the morpholinopyridazine derivative with 4-methoxybenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridazine rings, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Heterocycle Key Substituents Implications Reference
This compound Pyridazine 6-Morpholine, 4-methoxybenzamide Enhanced solubility; kinase targeting
4-Methoxy-N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)benzamide (VIIc) Quinoxaline 3-Methylquinoxaline, 4-methoxybenzamide DNA intercalation; anticancer activity
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine Trifluoromethyl phenoxy, 4-methoxybenzamide Antifungal/antibacterial activity
Imatinib Pyrimidine/Piperazine 4-Methylpiperazinylmethyl, pyridinyl BCR-ABL kinase inhibition
N-(2-(prop-1-en-2-yl)phenyl)benzamide derivatives None (olefinic chain) Propene substituent Polymerization or metabolic pathways

Key Observations :

  • Heterocyclic Core: Pyridazine (target compound) vs. quinoxaline (VIIc) vs. thienopyrimidine (). Quinoxalines are associated with DNA intercalation, while thienopyrimidines exhibit antimicrobial activity . Pyridazine derivatives, particularly with morpholine, are linked to kinase modulation .
  • Substituent Effects: The 6-morpholine group in the target compound likely improves aqueous solubility compared to trifluoromethyl phenoxy () or propene () groups. The methoxy group may reduce oxidative metabolism relative to fluorinated analogs () .

Pharmacological Target Profiles

Key Observations :

  • Quinoxaline derivatives (e.g., VIIc) prioritize DNA-targeted mechanisms, while thienopyrimidines () favor microbial membrane disruption .

Key Observations :

  • Metabolism : The morpholine group in the target compound may slow hepatic clearance compared to ureido derivatives () but could generate reactive oxygenated metabolites . Fluorinated analogs () exhibit superior stability due to C-F bond resilience .
  • Synthesis: The target compound requires pyridazine functionalization and benzamide coupling, akin to imatinib’s synthesis but with morpholine integration . Thienopyrimidine derivatives () demand heterocyclic annulation, increasing step count .

Biological Activity

4-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzanilides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. The following sections will explore its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved by reacting hydrazine derivatives with diketones under reflux conditions.
  • Introduction of the Morpholine Group : Nucleophilic substitution of a halogenated pyridazine derivative with morpholine is performed.
  • Coupling with the Benzamide Moiety : The final step involves coupling the morpholinopyridazine derivative with 4-methoxybenzoic acid using reagents such as EDCI and DMAP.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function through:

  • Enzyme Inhibition : By binding to active or allosteric sites, it can inhibit enzyme activity, preventing substrate binding.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through modulation of inflammatory mediators.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects using a murine model. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity Assessment :
    • In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
  • Mechanistic Studies :
    • Further research focused on elucidating the molecular pathways involved in its anticancer effects. It was found to downregulate key survival pathways (e.g., PI3K/Akt signaling), thereby promoting cell death in cancer cells .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
4-Methoxy-N-(3-phenyl-isoxazol-5-yl)-benzamideStructureAnticancer activity through different mechanisms
2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenolStructurePotentially similar anti-inflammatory effects

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